Carbamic acid, [2-[[(3-amino-2-pyridinyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester
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Overview
Description
Tert-butyl (2-(3-aminopicolinamido)ethyl)carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(3-aminopicolinamido)ethyl)carbamate typically involves the protection of amine groups using tert-butyl carbamate. One common method involves the reaction of tert-butyl carbamate with an appropriate amine under mild conditions. For example, the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine can yield the desired carbamate .
Industrial Production Methods
Industrial production methods for carbamates often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(3-aminopicolinamido)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl (2-(3-aminopicolinamido)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-(3-aminopicolinamido)ethyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protective purposes.
Carboxybenzyl (CBz) carbamate: Another protecting group that can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Removed with an amine base, offering orthogonal protection strategies.
Uniqueness
Tert-butyl (2-(3-aminopicolinamido)ethyl)carbamate is unique due to its specific structure, which combines the protective properties of tert-butyl carbamate with the functional versatility of the picolinamide moiety. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection are required .
Properties
CAS No. |
103878-38-2 |
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Molecular Formula |
C13H20N4O3 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[2-[(3-aminopyridine-2-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-8-7-16-11(18)10-9(14)5-4-6-15-10/h4-6H,7-8,14H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
GUQLOUIKYSRYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=C(C=CC=N1)N |
Origin of Product |
United States |
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